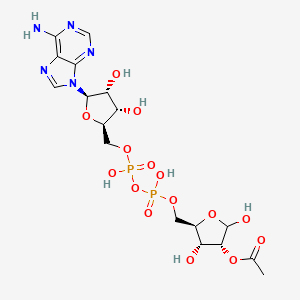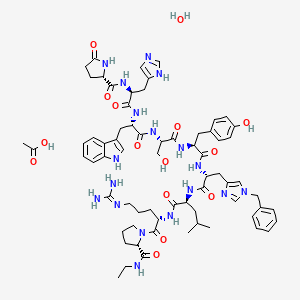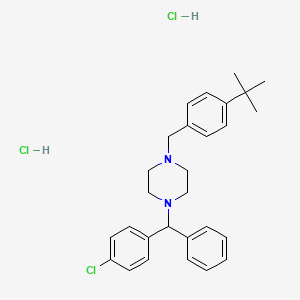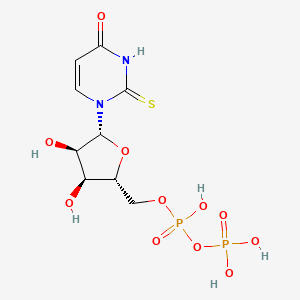
Amphetamine adipate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amphetamine adipate is a compound formed by the combination of amphetamine and adipic acid. Amphetamine, with the chemical formula alpha-methylphenethylamine, is a central nervous system stimulant known for its psychoactive properties. It was first synthesized in 1927 and has been used for various medical purposes, including the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of amphetamine adipate typically involves the reaction of amphetamine with adipic acid. The process generally includes the following steps:
Aqueous Dissolution: Dissolving amphetamine in water to form an aqueous solution.
pH Adjustment: Adjusting the pH of the solution to a basic level using a caustic agent such as sodium hydroxide.
Extraction: Contacting the aqueous solution with an organic solvent like ethyl acetate to extract the amphetamine.
Formation of Adipate Salt: Reacting the extracted amphetamine with adipic acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with additional purification and stabilization processes to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Amphetamine adipate undergoes various chemical reactions, including:
Oxidation: Amphetamine can be oxidized to form phenylacetone and other by-products.
Reduction: Reduction reactions can convert amphetamine to its corresponding alcohol.
Substitution: Substitution reactions can occur at the amine group or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and alkylating agents are employed for substitution reactions.
Major Products:
Oxidation: Phenylacetone and benzoic acid.
Reduction: Phenylpropanolamine.
Substitution: Various substituted amphetamines.
Scientific Research Applications
Amphetamine adipate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on neurotransmitter systems and behavior.
Medicine: Investigated for its therapeutic potential in treating ADHD, narcolepsy, and obesity.
Industry: Utilized in the development of pharmaceuticals and performance-enhancing drugs.
Mechanism of Action
Amphetamine adipate exerts its effects by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It acts as a competitive substrate for monoamine transporters, leading to the reverse transport of these neurotransmitters into the synaptic cleft. This results in increased neurotransmitter levels and enhanced stimulation of the central nervous system .
Comparison with Similar Compounds
Methamphetamine: Similar structure but with a methyl group attached to the nitrogen atom.
Dextroamphetamine: The dextrorotatory enantiomer of amphetamine.
Lisdexamfetamine: A prodrug of dextroamphetamine.
Uniqueness: Amphetamine adipate is unique due to its specific combination with adipic acid, which may influence its pharmacokinetic properties and stability. Compared to methamphetamine, it has a lower potential for abuse and addiction. Dextroamphetamine and lisdexamfetamine are more commonly used in clinical settings, but this compound remains a valuable compound for research and therapeutic applications .
Properties
CAS No. |
64770-51-0 |
|---|---|
Molecular Formula |
C15H23NO4 |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
hexanedioic acid;1-phenylpropan-2-amine |
InChI |
InChI=1S/C9H13N.C6H10O4/c1-8(10)7-9-5-3-2-4-6-9;7-5(8)3-1-2-4-6(9)10/h2-6,8H,7,10H2,1H3;1-4H2,(H,7,8)(H,9,10) |
InChI Key |
OFCJKOOVFDGTLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)N.C(CCC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


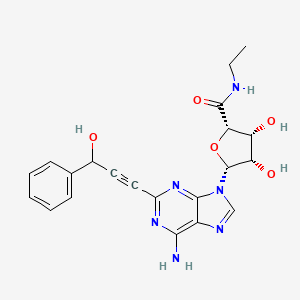
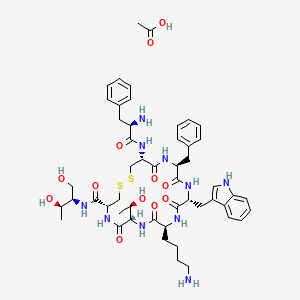
![disodium;3-amino-2-[4-[N-[(6R,7S)-2-carboxy-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-C-oxidocarbonimidoyl]-1,3-dithietan-2-ylidene]-3-oxopropanoate](/img/structure/B10774576.png)
![[3H]Dpcpx](/img/structure/B10774584.png)
![2-[1-(3,4-dichlorophenyl)sulfonyl-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-[2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]ethyl]acetamide](/img/structure/B10774593.png)
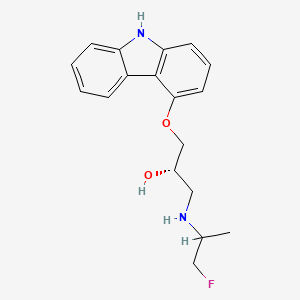
![(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylic acid](/img/structure/B10774605.png)
![13-(4-methoxyphenyl)-10-thia-3,8,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,6,8,14-tetraen-12-one](/img/structure/B10774613.png)
